molecular formula C42H66O14 B150650 Zingibroside R1

Zingibroside R1

Cat. No.: B150650
M. Wt: 795.0 g/mol
InChI Key: WJQOMUVKRDJBGZ-COUNGWPASA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Zingibroside R1 interacts with various biomolecules in biochemical reactions. It possesses some anti-HIV-1 activity . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It shows excellent anti-tumor effects . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It possesses some anti-HIV-1 activity . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Zingibroside R1 involves the extraction and purification from natural sources such as Panax japonicas. The process typically includes the following steps:

    Extraction: The roots of Panax japonicas are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.

    Purification: The crude extract is purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including metabolic engineering and synthetic biology. Advances in the biosynthesis of rare ginsenosides have enabled the large-scale production of this compound using engineered microbial systems such as Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: Zingibroside R1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Zingibroside R1 is unique among triterpenoid saponins due to its specific biological activities and molecular structure. Similar compounds include:

This compound stands out due to its combined anti-tumor, anti-HIV-1, and neuroprotective properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-32(29(47)28(46)31(55-35)33(49)50)56-34-30(48)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQOMUVKRDJBGZ-COUNGWPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential health benefits of Zingibroside R1?

A1: this compound, a compound found in Cuscuta chinensis, has demonstrated several potential health benefits in studies using the model organism Caenorhabditis elegans. These benefits include:

  • Improved lifespan: this compound was found to improve the lifespan of C. elegans in a manner similar to the full C. chinensis extract. []
  • Enhanced stress resistance: The compound improved the survival rate of C. elegans after exposure to heat stress. []
  • Enhanced locomotion: this compound also showed a positive effect on the movement abilities of the aged worms. []
  • Anti-tumor activity: Studies have shown this compound exhibits anti-tumor activity in vitro and may contribute to the anti-tumor efficacy of Ginsenoside Ro in vivo. [, , ]
  • Anti-HIV-1 activity: this compound demonstrated some antiviral activity against HIV-1, surpassing the activity of glycyrrhizin. []

Q2: How does this compound exert its effects on tumor cells?

A: this compound inhibits glucose transport in Ehrlich ascites tumor (EAT) cells, which was determined by measuring 2-deoxy-D-glucose (2-DG) uptake. This suggests that disrupting glucose metabolism in tumor cells could be one of its mechanisms of action. []

Q3: What is the connection between Ginsenoside Ro and this compound?

A: this compound is a metabolite of Ginsenoside Ro, a major saponin found in Panax ginseng. Research indicates that this compound, along with other metabolites like chikusetsusaponin IVa and calenduloside E, are present in the plasma of mice treated with Ginsenoside Ro. These metabolites, including this compound, demonstrate notable anti-tumor and anti-angiogenic properties. These findings suggest that the metabolites of Ginsenoside Ro, such as this compound, play a crucial role in its overall anti-tumor effect observed in vivo. []

Q4: In which plants can this compound be found?

A4: this compound has been identified in several plant species, including:

  • Cuscuta chinensis []
  • Panax ginseng [, , ]
  • Panax japonicus (also known as Satsuma-ninjin) []
  • Achyranthes bidentata [, ]

Q5: Are there analytical methods available to identify and quantify this compound?

A: Yes, researchers utilize advanced analytical techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) to identify and quantify this compound in various samples, including plant extracts and biological fluids. [, ]

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